1,3-Distearin

Description

Properties

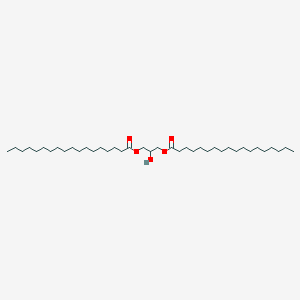

IUPAC Name |

(2-hydroxy-3-octadecanoyloxypropyl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHVBANLECCAGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H76O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60892302 | |

| Record name | 1,3-Distearoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(18:0/0:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0056036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

504-40-5, 1323-83-7 | |

| Record name | 1,3-Distearin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioctadecanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl distearate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001323837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl 1,3-distearate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Distearoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Distearic acid, diester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxypropane-1,3-diyl distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1,3-DISTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/733QK35BCI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 1,3-Distearin

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Distearin, also known as Glyceryl 1,3-distearate, is a diacylglycerol composed of a glycerol (B35011) backbone esterified with two stearic acid molecules at the sn-1 and sn-3 positions. This lipid is of significant interest in pharmaceutical sciences, particularly as a key intermediate in the synthesis of structured triglycerides and as a component in lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Its defined chemical structure and physical properties, including its melting behavior and solubility, are critical for the formulation development, stability, and bioavailability of therapeutic agents. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental methodologies for their determination, and visualizations of relevant experimental and synthetic workflows.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its application in pharmaceutical formulations and as a starting material in chemical synthesis.

General and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Name | (2-hydroxy-3-octadecanoyloxypropyl) octadecanoate | |

| Synonyms | 1,3-Distearoylglycerol, Glycerol 1,3-distearate, DG(18:0/0:0/18:0) | [1][2][3] |

| CAS Number | 504-40-5 | [1][2][3][4] |

| Molecular Formula | C₃₉H₇₆O₅ | [1][2][3][4] |

| Molecular Weight | 625.02 g/mol | [3][4][5][6] |

| Appearance | White to Off-White Solid | [7] |

| Purity | Typically >98% | [1][2] |

Thermal and Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 78.5-79 °C | [7] |

| Boiling Point | 669.6 ± 22.0 °C (Predicted) | [7] |

| Density | 0.923 ± 0.06 g/cm³ (Predicted) | [7] |

| Storage Temperature | -20°C | [1][4][8] |

Solubility Data

The solubility of this compound in various solvents is a critical parameter for its processing, purification, and formulation.

| Solvent | Solubility | Reference(s) |

| Dimethylformamide (DMF) | 20 mg/mL | [1][2] |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [1][2] |

| Chloroform | Slightly Soluble | [7] |

| Dichloromethane | Soluble | |

| Methanol | Slightly Soluble (Heated) | [7] |

| Ethanol | 0.25 mg/mL | [1][2] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.7 mg/mL | [1][2] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are based on standard analytical techniques for lipid characterization.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Objective: To determine the precise melting point and melting enthalpy of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Heat the sample to 100°C at a constant rate of 10°C/min to erase thermal history.

-

Hold for 5 minutes at 100°C.

-

Cool the sample to -50°C at a rate of 10°C/min to induce crystallization.

-

Hold for 5 minutes at -50°C.

-

Heat the sample from -50°C to 100°C at a rate of 5-10°C/min to record the melting endotherm.

-

-

Data Analysis: The melting point is determined as the peak temperature of the melting endotherm. The onset temperature and the area under the peak (melting enthalpy) are also calculated using the instrument's software.

Equilibrium Solubility Determination

This protocol determines the saturation solubility of this compound in a given solvent.

Objective: To quantify the maximum concentration of this compound that can be dissolved in a specific solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial.[1]

-

Equilibration: Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for 48-72 hours to ensure equilibrium is reached.[1]

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[1]

-

Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution).

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Gas Chromatography (GC) after derivatization.

-

Confirmation: The equilibrium is confirmed if solubility values from samples taken at two consecutive time points (e.g., 48 and 72 hours) are within 5-10% of each other.[1]

Crystal Structure Analysis by X-ray Diffraction (XRD)

XRD is a powerful technique for investigating the crystalline structure and polymorphism of solid materials.

Objective: To characterize the crystal lattice and polymorphic form of solid this compound.

Methodology:

-

Sample Preparation: A fine powder of this compound is packed into a sample holder or a glass capillary tube.

-

Instrument Setup: The sample is placed in a powder diffractometer.

-

Data Collection: A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample. The sample is rotated while the detector scans a range of 2θ angles (e.g., 2° to 40°) to measure the intensity of the diffracted X-rays.[8][9]

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions of the diffraction peaks (Bragg peaks) are used to determine the unit cell dimensions and crystal system. The pattern is compared with reference data from crystallographic databases to identify the polymorphic form.[6][10]

Application in Synthesis

This compound is a valuable precursor for the synthesis of structured lipids, including pharmacologically active prodrugs. The free hydroxyl group at the sn-2 position serves as a reactive site for esterification.

Workflow for Prodrug Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a triacylglycerol prodrug from this compound, where a non-steroidal anti-inflammatory drug (NSAID) is attached at the sn-2 position.

Conclusion

This compound possesses well-defined physical properties that are essential for its role in pharmaceutical development. Its high melting point contributes to the formation of stable solid lipid matrices, while its solubility characteristics dictate the choice of solvents for processing and formulation. The availability of a reactive hydroxyl group makes it a versatile building block for the synthesis of more complex, functionalized lipids such as prodrugs designed to enhance the therapeutic profile of active pharmaceutical ingredients. The standardized protocols provided herein serve as a reliable basis for the accurate characterization of this compound, ensuring reproducibility and quality control in research and drug development settings.

References

- 1. benchchem.com [benchchem.com]

- 2. Method of X-Ray Anomalous Diffraction for Lipid Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. ANALYSIS OF LIPIDS [people.umass.edu]

- 8. Crystallization Properties of Dietary Lipids Characterized by X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. X-Ray Diffraction of Lipid Model Membranes | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Chemical Structure and Bonding Characteristics of 1,3-Distearin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and bonding characteristics of 1,3-Distearin. It includes a summary of its physicochemical properties, a detailed analysis of its intramolecular and intermolecular bonding, and standardized experimental protocols for its characterization.

Executive Summary

This compound, a diacylglycerol (DAG), is a molecule of significant interest in various scientific fields, from lipidology to drug delivery systems. Its structure, consisting of a glycerol (B35011) backbone with two stearic acid chains, imparts specific chemical and physical properties that dictate its behavior in both biological and non-biological systems. Understanding its bonding characteristics is crucial for predicting its interactions, stability, and functional roles.

Chemical Identity and Structure

This compound is formally known as (2-hydroxy-3-octadecanoyloxypropyl) octadecanoate.[1][2] It is comprised of a central glycerol molecule esterified with two molecules of stearic acid at the sn-1 and sn-3 positions, leaving a free hydroxyl group at the sn-2 position.[3]

// Invisible nodes for layout node [width=0, height=0, label=""]; p1 [pos="0,1!"]; p2 [pos="1,1!"]; p3 [pos="2,1!"]; p4 [pos="3,1!"]; p5 [pos="4,1!"]; p6 [pos="5,1!"]; p7 [pos="6,1!"]; p8 [pos="7,1!"]; p9 [pos="8,1!"]; p10 [pos="9,1!"]; p11 [pos="10,1!"]; p12 [pos="11,1!"]; p13 [pos="12,1!"]; p14 [pos="13,1!"]; p15 (B1577198) [pos="14,1!"]; p16 [pos="15,1!"]; p17 [pos="16,1!"]; p18 [pos="17,1!"]; p19 [pos="18,1!"]; p20 [pos="19,1!"]; p21 [pos="20,1!"]; p22 [pos="21,1!"]; p23 [pos="22,1!"]; p24 [pos="23,1!"]; p25 [pos="24,1!"]; p26 [pos="25,1!"]; p27 [pos="26,1!"]; p28 [pos="27,1!"]; p29 [pos="28,1!"]; p30 [pos="29,1!"]; p31 [pos="30,1!"]; p32 [pos="31,1!"]; p33 [pos="32,1!"]; p34 [pos="33,1!"]; p35 [pos="34,1!"];

// Glycerol backbone C1 [label="CH₂", pos="35,2!", fillcolor="#F1F3F4", shape=rectangle, fontcolor="#202124"]; C2 [label="CH", pos="36,1.5!", fillcolor="#F1F3F4", shape=rectangle, fontcolor="#202124"]; C3 [label="CH₂", pos="37,2!", fillcolor="#F1F3F4", shape=rectangle, fontcolor="#202124"]; O_C2 [label="OH", pos="36,0.5!", fillcolor="#EA4335", shape=ellipse, fontcolor="#FFFFFF"];

// Stearic acid chain 1 O1_ester [label="O", pos="34,2.5!", fillcolor="#EA4335", shape=ellipse, fontcolor="#FFFFFF"]; C1_carbonyl [label="C", pos="33,2.5!", fillcolor="#F1F3F4", shape=rectangle, fontcolor="#202124"]; O1_carbonyl [label="O", pos="33,3.5!", fillcolor="#EA4335", shape=ellipse, fontcolor="#FFFFFF"]; chain1 [label=" (CH₂)₁₆", pos="32,2.5!", fillcolor="#F1F3F4", shape=rectangle, fontcolor="#202124"]; CH3_1 [label="CH₃", pos="31,2.5!", fillcolor="#F1F3F4", shape=rectangle, fontcolor="#202124"];

// Stearic acid chain 2 O2_ester [label="O", pos="38,2.5!", fillcolor="#EA4335", shape=ellipse, fontcolor="#FFFFFF"]; C2_carbonyl [label="C", pos="39,2.5!", fillcolor="#F1F3F4", shape=rectangle, fontcolor="#202124"]; O2_carbonyl [label="O", pos="39,3.5!", fillcolor="#EA4335", shape=ellipse, fontcolor="#FFFFFF"]; chain2 [label="(CH₂)₁₆ ", pos="40,2.5!", fillcolor="#F1F3F4", shape=rectangle, fontcolor="#202124"]; CH3_2 [label="CH₃", pos="41,2.5!", fillcolor="#F1F3F4", shape=rectangle, fontcolor="#202124"];

// Edges C1 -- C2 -- C3; C2 -- O_C2; C1 -- O1_ester; O1_ester -- C1_carbonyl; C1_carbonyl -- O1_carbonyl [style=double]; C1_carbonyl -- chain1; chain1 -- CH3_1; C3 -- O2_ester; O2_ester -- C2_carbonyl; C2_carbonyl -- O2_carbonyl [style=double]; C2_carbonyl -- chain2; chain2 -- CH3_2; } end_dot

2D Chemical Structure of this compound

Physicochemical Properties

The key identifiers and physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | (2-hydroxy-3-octadecanoyloxypropyl) octadecanoate | [1][2] |

| Synonyms | 1,3-Distearoylglycerin, Glyceryl 1,3-distearate, DG(18:0/0:0/18:0) | [4][5][6] |

| CAS Number | 504-40-5 | [4][5][7] |

| Molecular Formula | C₃₉H₇₆O₅ | [4][5][7] |

| Molecular Weight | 625.02 g/mol | [4][5][7] |

| Appearance | White solid | [3][8] |

| Melting Point | 78.5-79 °C | [7] |

| Boiling Point (Predicted) | 669.6 ± 22.0 °C | [7] |

| Density (Predicted) | 0.923 ± 0.06 g/cm³ | [7] |

| Solubility | Insoluble in water; Soluble in chloroform, dichloromethane. Slightly soluble in methanol (B129727) (heated) and ethanol. | [3][7] |

| Topological Polar Surface Area | 72.8 Ų | [8][9] |

| Rotatable Bond Count | 38 | [8] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 5 | [8] |

Bonding Characteristics

The physical and chemical behavior of this compound is governed by both the bonds within the molecule (intramolecular) and the forces between adjacent molecules (intermolecular).

Intramolecular Bonding

The structure of this compound is maintained by a network of covalent bonds.

-

C-C and C-H Bonds: The two long stearic acid tails are composed of nonpolar single covalent C-C and C-H bonds, creating hydrophobic regions.

-

Ester Linkages (-COO-): Two ester bonds connect the stearic acid chains to the glycerol backbone at positions 1 and 3. These linkages are polar and are sites for potential hydrolysis.

-

C-O and O-H Bonds: The glycerol backbone contains polar C-O single bonds. The free hydroxyl (-OH) group at the C2 position is highly polar and is a key functional group.

Intermolecular Forces

The interactions between this compound molecules determine its bulk properties, such as its solid state at room temperature and its melting point.

-

Van der Waals Forces (London Dispersion Forces): These are the predominant intermolecular forces due to the long, saturated stearic acid chains. The large surface area of these nonpolar chains allows for significant temporary dipole-induced dipole attractions, contributing to the molecule's high melting point.

-

Dipole-Dipole Interactions: The polar ester groups and the central hydroxyl group create permanent dipoles in the molecule. These regions can align, with the positive end of one molecule attracting the negative end of another, further stabilizing the solid structure.

-

Hydrogen Bonding: The free hydroxyl group on the glycerol backbone is capable of acting as both a hydrogen bond donor (with its hydrogen atom) and an acceptor (with its oxygen lone pairs). This allows for the formation of strong hydrogen bonds between adjacent this compound molecules, significantly increasing the energy required to transition from the solid to the liquid phase.

Experimental Protocols for Structural Characterization

The structural elucidation and confirmation of this compound rely on several key analytical techniques.

Workflow for Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for determining the precise structure of organic molecules.[10][11][12]

-

Objective: To identify and confirm the molecular structure of this compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

-

Methodology:

-

Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) of this compound in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Expected signals include: triplets for the terminal methyl (CH₃) groups of the fatty acid chains, a large multiplet for the methylene (B1212753) (CH₂) groups of the fatty acid chains, and distinct signals for the protons on the glycerol backbone (CH₂ and CH).

-

-

¹³C NMR Acquisition:

-

Acquire a ¹³C NMR spectrum, often using proton decoupling.

-

Expected signals will differentiate the carbonyl carbons of the ester groups, the carbons of the glycerol backbone, and the various carbons along the stearic acid chains.

-

-

Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons in different environments. Compare the chemical shifts (ppm) of both ¹H and ¹³C spectra to literature values or databases to confirm the structure. 2D NMR techniques (like COSY and HSQC) can be used for more complex assignments.[10]

-

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation analysis.[5][13][14]

-

Objective: To confirm the molecular weight of this compound and obtain fragmentation data that supports its structure.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in an appropriate solvent (e.g., chloroform/methanol).

-

Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common method for such molecules.

-

Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺). For C₃₉H₇₆O₅, the expected exact mass is 624.5693 g/mol .

-

Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

Data Analysis: Analyze the fragmentation pattern. Expected fragments would correspond to the neutral loss of one or both stearic acid chains, providing evidence for the diacylglycerol structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in a molecule.[7][15][16]

-

Objective: To identify the key functional groups in this compound, such as the hydroxyl and ester carbonyl groups.

-

Methodology:

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or dissolved in a suitable solvent (e.g., CCl₄) that does not have interfering absorptions.

-

Spectrum Acquisition: Place the sample in the FTIR spectrometer and acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Analyze the spectrum for characteristic absorption bands:

-

~3500 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

-

~2850-2960 cm⁻¹ (strong): C-H stretching of the alkane chains.

-

~1740 cm⁻¹ (strong): C=O stretching of the ester groups.

-

~1160-1250 cm⁻¹ (strong): C-O stretching of the ester groups.

-

-

Biological Relevance: Role in Signaling

As a diacylglycerol (DAG), this compound is a member of a class of lipids that are crucial second messengers in cellular signaling pathways. A primary role of DAG is the activation of Protein Kinase C (PKC).[4][17][18]

// Nodes Receptor [label="G-Protein Coupled Receptor\n(GPCR)", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP₂", fillcolor="#F1F3F4"]; IP3 [label="IP₃", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DAG [label="Diacylglycerol (DAG)\n(e.g., this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", fillcolor="#F1F3F4"]; Ca2 [label="Ca²⁺ Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="Substrate\nProtein", fillcolor="#F1F3F4"]; Response [label="Cellular\nResponse", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PhosphoSubstrate [label="Phosphorylated\nSubstrate Protein", fillcolor="#F1F3F4"];

// Edges Receptor -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3 [style=dashed]; PIP2 -> DAG [style=dashed]; IP3 -> ER [label="Binds to"]; ER -> Ca2; DAG -> PKC [label="Activates"]; Ca2 -> PKC [label="Activates"]; PKC -> Substrate [label="Phosphorylates"]; Substrate -> PhosphoSubstrate [style=invis]; // for layout PKC -> PhosphoSubstrate [style=dashed, arrowhead=none]; PhosphoSubstrate -> Response; } end_dot

Simplified DAG-PKC Signaling Pathway

This pathway is initiated by the activation of a receptor, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC). This reaction generates two second messengers: inositol (B14025) trisphosphate (IP₃) and DAG. While IP₃ triggers the release of calcium from intracellular stores, DAG remains in the membrane and, in conjunction with calcium, recruits and activates members of the PKC family.[19] Activated PKC then phosphorylates downstream target proteins, leading to a variety of cellular responses, including cell growth, differentiation, and apoptosis.[19] The levels of DAG are tightly regulated, in part by diacylglycerol kinases (DGK), which phosphorylate DAG to produce phosphatidic acid, thus terminating the signal.[20]

References

- 1. spectrometrics.com [spectrometrics.com]

- 2. Glyceryl 1,3-distearate | C39H76O5 | CID 101269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 504-40-5: this compound | CymitQuimica [cymitquimica.com]

- 4. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]

- 6. larodan.com [larodan.com]

- 7. GC/FT-IR Analysis of Fatty Acid Methyl Esters [opg.optica.org]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound-d5 | C39H76O5 | CID 9543983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemistry.uoc.gr [chemistry.uoc.gr]

- 11. researchgate.net [researchgate.net]

- 12. Lipid Profiling Using 1H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Direct Infusion Mass Spectrometry for Complex Lipid Analysis | Springer Nature Experiments [experiments.springernature.com]

- 14. Applications of Mass Spectrometry to Lipids and Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijesd.org [ijesd.org]

- 16. youtube.com [youtube.com]

- 17. pnas.org [pnas.org]

- 18. A Calcium- and Diacylglycerol-Stimulated Protein Kinase C (PKC), Caenorhabditis elegans PKC-2, Links Thermal Signals to Learned Behavior by Acting in Sensory Neurons and Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Association of diacylglycerol kinase ζ with protein kinase C α: spatial regulation of diacylglycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion [jstage.jst.go.jp]

An In-depth Technical Guide to the Solubility of 1,3-Distearin in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-distearin (1,3-distearoylglycerol), a diacylglycerol of significant interest in the pharmaceutical, cosmetic, and food industries. A thorough understanding of its solubility in various organic solvents is critical for formulation development, purification processes, and the creation of effective drug delivery systems. This document outlines available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a visual workflow for these methodologies.

Core Concept: Solubility of Diglycerides

This compound is a nonpolar lipid due to the presence of two long, saturated fatty acid chains (stearic acid). Its solubility is primarily governed by the principle of "like dissolves like," indicating a higher affinity for nonpolar organic solvents and insolubility in polar solvents such as water. The dissolution process involves overcoming the intermolecular forces within the solid crystal lattice of this compound and establishing new interactions between the solute and the solvent molecules. Temperature plays a crucial role in this process, generally increasing the solubility of solids in liquids by providing the necessary energy to break the lattice forces.

Quantitative and Qualitative Solubility Data

The following tables summarize the available solubility data for this compound in various common organic solvents. It is important to note that comprehensive, temperature-dependent solubility data for this compound is not extensively available in publicly accessible literature. The presented data is a compilation from various sources and should be used as a reference point for solvent selection and further experimental determination.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Dimethylformamide (DMF) | Not Specified | 20[1] |

| Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | 30[1] |

| Ethanol | Not Specified | 0.25[1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Not Specified | 0.7[1] |

Table 2: Qualitative Solubility of this compound

| Solvent | Temperature | Solubility Description |

| Chloroform | Not Specified | Slightly Soluble[2] |

| Methanol | Heated | Slightly Soluble[2] |

| Alcohol Solvents | Not Specified | Soluble[3] |

| Most Organic Solvents | Not Specified | Soluble[3] |

| Water | Not Specified | Insoluble[3] |

Experimental Protocols for Solubility Determination

The determination of the solubility of this compound can be achieved through several established methods. The isothermal shake-flask method followed by gravimetric analysis is a widely accepted and reliable technique.

Isothermal Shake-Flask Method

This method determines the equilibrium solubility of a compound in a solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Sealed vials (e.g., screw-cap glass vials with PTFE liners)

-

Syringes and solvent-compatible membrane filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Securely cap the vials and place them in the temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes. Immediately filter the solution through a solvent-compatible membrane filter into a pre-weighed, clean, and dry evaporation dish.

-

Gravimetric Analysis: Accurately weigh the evaporation dish containing the filtrate. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the this compound.

-

Drying and Weighing: Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature. Weigh the dish containing the dried this compound. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per unit volume (e.g., mg/mL) or mass (e.g., g/100 g solvent) of the solvent.

Visual Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion

The solubility of this compound is a critical parameter for its application in various scientific and industrial fields. While a comprehensive public dataset of its solubility in a wide range of organic solvents at different temperatures is limited, this guide provides the available quantitative and qualitative data. The detailed experimental protocol for the isothermal shake-flask method offers a reliable approach for researchers to determine the solubility of this compound in specific solvent systems relevant to their work. Further experimental studies are encouraged to expand the public knowledge base on the solubility of this important diglyceride.

References

An In-depth Technical Guide to the Melting Point and Polymorphic Behavior of 1,3-Distearin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and polymorphic behavior of 1,3-Distearin, a diacylglycerol of significant interest in pharmaceutical and materials science. Understanding the solid-state properties of this lipid is crucial for applications ranging from drug delivery systems to food technology. This document outlines the known polymorphic forms, their thermal characteristics, and the experimental methodologies used for their characterization.

Introduction to Polymorphism in this compound

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. These different forms, or polymorphs, exhibit unique physicochemical properties, including melting point, solubility, and stability. For this compound, as with other glycerides, the primary polymorphic forms are designated as alpha (α), beta-prime (β'), and beta (β). These forms are characterized by their subcell packing, which describes the cross-sectional arrangement of the fatty acid chains.

-

α-form: Possesses a hexagonal subcell structure, representing the least stable and lowest melting polymorph. It is typically formed upon rapid cooling of the melt.

-

β'-form: Characterized by an orthorhombic subcell, this form is intermediate in stability and melting point.

-

β-form: Exhibits a triclinic subcell, which allows for the most efficient packing of the molecules. Consequently, the β-form is the most stable and has the highest melting point.

The transitions between these polymorphic forms are generally monotropic, proceeding from the least stable to the most stable form (α → β' → β).

Quantitative Data: Melting Points and Crystallographic Spacings

The melting points of the different polymorphs of this compound are critical parameters for its application. While specific experimental values can vary slightly based on purity and analytical conditions, the following table summarizes the generally accepted melting points based on classical studies of saturated 1,3-diglycerides.

| Polymorphic Form | Melting Point (°C) | Subcell Packing |

| α (alpha) | ~67.5 | Hexagonal |

| β' (beta-prime) | ~75.5 | Orthorhombic |

| β (beta) | ~79.0 | Triclinic |

Note: These values are based on historical data for saturated 1,3-diglycerides and represent typical melting points. Actual values may vary.

X-ray diffraction (XRD) is a primary technique for identifying these polymorphs. The different subcell packings give rise to characteristic short-spacing reflections in the XRD patterns.

| Polymorphic Form | Characteristic Short Spacings (Å) |

| α (alpha) | One strong peak around 4.15 |

| β' (beta-prime) | Two strong peaks around 4.2 and 3.8 |

| β (beta) | A strong peak around 4.6 and other weaker peaks |

Polymorphic Transformation Pathway

The transformation of this compound from its least stable to its most stable polymorphic form is a critical process to understand and control in various applications. The typical transformation pathway is a sequential, irreversible process.

Experimental Protocols

The preparation and characterization of the different polymorphs of this compound require controlled experimental conditions. The following are generalized protocols for key analytical techniques.

Preparation of this compound Polymorphs

Objective: To prepare the α, β', and β polymorphs of this compound for characterization.

Materials:

-

High-purity this compound

-

Differential Scanning Calorimeter (DSC) or a controlled temperature bath/hot plate

-

Acetone (for solvent crystallization, optional)

Procedure for Melt Crystallization:

-

Preparation of the α-form:

-

Heat the this compound sample to approximately 90 °C to ensure complete melting and erase any crystal memory.

-

Rapidly cool the molten sample to 0 °C. This can be achieved by placing the sample in an ice bath or using a rapid cooling accessory in a DSC. The resulting solid will be predominantly in the α-form.

-

-

Preparation of the β'-form:

-

Prepare the α-form as described above.

-

Heat the α-form sample to a temperature just above its melting point (e.g., 68-70 °C) and hold for a sufficient time to allow for the melt-mediated transformation to the β'-form. Alternatively, anneal the α-form at a temperature just below its melting point for an extended period.

-

-

Preparation of the β-form:

-

Prepare the β'-form as described above.

-

Heat the β'-form sample to a temperature just above its melting point (e.g., 76-77 °C) and hold to induce the transformation to the most stable β-form.

-

Alternatively, the β-form can often be obtained by slow crystallization from a suitable solvent (e.g., acetone). Dissolve the this compound in the solvent at an elevated temperature and allow it to cool slowly to room temperature.

-

Differential Scanning Calorimetry (DSC) Analysis

Objective: To determine the melting points and observe the polymorphic transitions of this compound.

Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to 90 °C at a rate of 10 °C/min to erase thermal history.

-

Hold at 90 °C for 5 minutes.

-

Cool the sample from 90 °C to 0 °C at a controlled rate (e.g., 10 °C/min) to induce crystallization.

-

Heat the sample from 0 °C to 90 °C at a controlled rate (e.g., 5 °C/min) to observe the melting and polymorphic transitions.

-

-

Data Analysis: Analyze the resulting thermogram to identify the onset temperatures and enthalpies of melting for the different polymorphic forms. Exothermic peaks may indicate recrystallization from a less stable to a more stable form.

X-ray Diffraction (XRD) Analysis

Objective: To identify the polymorphic form of a this compound sample based on its crystal lattice spacings.

Protocol:

-

Sample Preparation: Prepare a flat, uniform layer of the powdered this compound sample on a sample holder.

-

Instrument Setup: Place the sample holder in the powder X-ray diffractometer. Use a common radiation source, such as Cu Kα radiation.

-

Data Collection: Scan the sample over a 2θ range that covers the characteristic short and long spacings for glycerides (e.g., 2° to 40° 2θ).

-

Data Analysis: Analyze the resulting diffraction pattern and identify the d-spacings of the prominent peaks. Compare these spacings to the known values for the α, β', and β polymorphs to determine the crystalline form of the sample.

Conclusion

The polymorphic behavior of this compound is a critical aspect that influences its physical properties and performance in various applications. A thorough understanding of the different crystalline forms, their melting points, and the pathways of their transformation is essential for the effective utilization of this lipid in research and product development. The experimental protocols outlined in this guide provide a framework for the preparation and characterization of this compound polymorphs, enabling researchers and scientists to control and harness its unique solid-state properties.

Crystalline Structure of 1,3-Distearin Polymorphs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline structure of 1,3-Distearin polymorphs. This compound, a diacylglycerol, is a critical component in various pharmaceutical and food formulations. Its solid-state properties, particularly polymorphism, significantly influence the physical and chemical stability, manufacturing processes, and bioavailability of final products. Understanding and controlling the polymorphic forms of this compound is therefore of paramount importance.

This document details the different polymorphic forms of this compound, their structural characteristics, and the analytical techniques used for their characterization. Detailed experimental protocols for X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) Spectroscopy are provided to enable researchers to identify and quantify these polymorphs.

Polymorphism in this compound

Triglycerides and diacylglycerols, including this compound, are known to exhibit polymorphism, the ability to exist in multiple crystalline forms with different molecular packing. The three primary polymorphs are designated as α, β', and β, in order of increasing stability. The arrangement of the hydrocarbon chains in the crystal lattice is the primary determinant of the polymorphic form.

-

α (Alpha) Polymorph: This is the least stable form, characterized by a hexagonal packing of the hydrocarbon chains. It has the lowest melting point and density. The α-form is often obtained by rapid cooling from the melt.

-

β' (Beta-Prime) Polymorph: This form exhibits an orthorhombic perpendicular packing of the hydrocarbon chains and has intermediate stability, melting point, and density. It is a desirable form in many food products due to its small crystal size and smooth texture.

-

β (Beta) Polymorph: This is the most stable and most dense polymorph, with the highest melting point. It is characterized by a triclinic parallel packing of the hydrocarbon chains. Over time, less stable forms will tend to transform into the β form.

Quantitative Data on this compound Polymorphs

The following tables summarize the key quantitative data for the different polymorphic forms of this compound and related compounds. Due to the limited availability of a complete crystallographic dataset specifically for this compound, data from the closely related 1,3-distearoylglycerol (1,3-DSG) and tristearin (B179404) are included for comparative purposes.

Table 1: X-ray Diffraction (XRD) Data for this compound and Related Polymorphs

| Polymorph | Crystal System | Subcell Packing | Short Spacings (Å) | Long Spacing (d₀₀₁) (Å) |

| α | Hexagonal | Hexagonal | ~4.15 | ~50.3 |

| β' | Orthorhombic | Orthorhombic Perpendicular | ~4.20, ~3.80 | - |

| β | Triclinic | Triclinic Parallel | ~4.60, ~3.87, ~3.67 | ~44.6 |

Data for α and β long spacing are for tristearin, a closely related triglyceride, and serve as an approximation. Short spacings for β' and β are characteristic for 1,3-diacylglycerols like 1,3-DSG.[1]

Table 2: Differential Scanning Calorimetry (DSC) Data for Tristearin Polymorphs

| Polymorph | Melting Point (°C) |

| α | ~54 |

| β' | ~63.5 |

| β | ~72.7 |

Melting points are for tristearin and are indicative of the expected ranges for this compound polymorphs.

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy - Characteristic Wavenumber Regions for Lipid Polymorphs

| Vibrational Mode | Wavenumber (cm⁻¹) | Polymorphic Significance |

| CH₂ Scissoring | ~1470 - 1460 | Splitting of this band indicates orthorhombic or triclinic packing (β' and β). A single peak suggests hexagonal packing (α). |

| CH₂ Rocking | ~720 | A single peak is characteristic of the α form. Splitting of this peak is observed for β' and β forms. |

| C=O Stretching | ~1740 - 1720 | The position and shape of this band can be sensitive to the crystalline environment and hydrogen bonding at the glycerol (B35011) backbone. |

Experimental Protocols

X-ray Diffraction (XRD)

Objective: To determine the crystalline structure (polymorphic form) and measure d-spacings.

Methodology:

-

Sample Preparation:

-

Grind the solid this compound sample to a fine powder using an agate mortar and pestle to ensure random crystal orientation.

-

Carefully pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's surface.

-

-

Instrument Setup:

-

Use a powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Set the generator to the appropriate voltage and current (e.g., 40 kV and 40 mA).

-

Configure the scan range (2θ) to cover both the short-spacing (typically 15-25°) and long-spacing (typically 1-10°) regions.

-

Select a suitable step size (e.g., 0.02°) and scan speed (e.g., 1°/min).

-

-

Data Acquisition:

-

Mount the sample holder in the diffractometer.

-

Initiate the XRD scan and collect the diffraction pattern.

-

-

Data Analysis:

-

Identify the peak positions (2θ values) in the collected diffractogram.

-

Calculate the d-spacings using Bragg's Law: nλ = 2d sin(θ).

-

Compare the observed short-spacing values to the characteristic values for α, β', and β polymorphs to identify the crystalline form present.

-

Analyze the long-spacing reflections to determine the lamellar stacking (e.g., double or triple chain length).

-

Differential Scanning Calorimetry (DSC)

Objective: To determine melting points, transition temperatures, and enthalpies of fusion of the polymorphs.

Methodology:

-

Sample Preparation:

-

Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.

-

Seal the pan hermetically. An empty, sealed pan is used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Set the instrument to purge with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Program the desired temperature profile. A typical experiment involves:

-

Heating from ambient temperature to above the melting point of the most stable polymorph (e.g., 90°C) at a controlled rate (e.g., 5 or 10°C/min) to erase the sample's thermal history.

-

Cooling at a controlled rate (e.g., 10°C/min) to induce crystallization.

-

A second heating scan at the same rate to observe the melting and polymorphic transitions of the crystallized sample.

-

-

-

Data Acquisition:

-

Start the thermal program and record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Analyze the resulting thermogram to identify endothermic (melting) and exothermic (crystallization, polymorphic transition) peaks.

-

Determine the onset and peak temperatures for each thermal event. The peak temperature of an endotherm corresponds to the melting point.

-

Calculate the enthalpy of fusion (ΔH) by integrating the area under the melting peak.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the polymorphic form based on characteristic vibrational modes of the hydrocarbon chains and functional groups.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Use an FTIR spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the empty ATR crystal.

-

Set the spectral range (e.g., 4000-400 cm⁻¹), resolution (e.g., 4 cm⁻¹), and number of scans (e.g., 32).

-

-

Data Acquisition:

-

Collect the FTIR spectrum of the sample.

-

-

Data Analysis:

-

Analyze the regions of interest, particularly the CH₂ scissoring (~1470 cm⁻¹) and CH₂ rocking (~720 cm⁻¹) bands.

-

A single peak in these regions is indicative of the α form.

-

Splitting of these bands into two distinct peaks suggests the presence of the β' or β form.

-

Examine the C=O stretching region (~1740 cm⁻¹) for subtle shifts or changes in peak shape that can also be indicative of different polymorphic environments.

-

Visualization of Polymorphic Relationships and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key relationships and processes in the study of this compound polymorphism.

Caption: Polymorphic transition pathway of this compound.

Caption: Experimental workflow for this compound polymorph analysis.

Conclusion

The polymorphic behavior of this compound is a critical factor influencing its functionality in various applications. A thorough characterization of its crystalline forms is essential for product development, quality control, and ensuring consistent performance. The combination of XRD, DSC, and FTIR spectroscopy provides a powerful analytical toolkit for identifying and quantifying the different polymorphs. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists working with this compound and other lipid-based systems. Careful control of processing conditions such as temperature and cooling rate is necessary to obtain the desired polymorphic form and ensure the stability and efficacy of the final product.

References

An In-Depth Technical Guide to 1,3-Distearin (CAS Number: 504-40-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Distearin, also known as glyceryl 1,3-distearate, is a diacylglycerol composed of a glycerol (B35011) backbone esterified with two stearic acid molecules at the sn-1 and sn-3 positions.[1] This diglyceride is a white, waxy solid at room temperature and is found in various natural fats and oils.[2] Its unique physicochemical properties make it a valuable component in the pharmaceutical, cosmetic, and food industries. In the context of drug development, this compound serves as a key intermediate in the synthesis of prodrugs and as a lipid excipient in the formulation of advanced drug delivery systems.[3] This guide provides a comprehensive overview of the core properties, synthesis, analysis, and applications of this compound, with a focus on its relevance to researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in pharmaceutical formulations. The following tables summarize its key identifiers and physical characteristics.

Chemical Identifiers

| Property | Value |

| CAS Number | 504-40-5 |

| Molecular Formula | C₃₉H₇₆O₅ |

| Molecular Weight | 625.02 g/mol |

| IUPAC Name | (2-hydroxy-3-octadecanoyloxypropyl) octadecanoate |

| Synonyms | 1,3-Distearoylglycerol, Glyceryl 1,3-distearate, DG(18:0/0:0/18:0) |

Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White to off-white solid | [2][4] |

| Melting Point | 72-79 °C | |

| Boiling Point | 669.6 ± 22.0 °C (Predicted) | |

| Density | 0.923 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Insoluble in water. Soluble in ethanol (B145695) and chloroform (B151607). | |

| Storage Temperature | -20°C | [2] |

Synthesis and Purification

This compound can be synthesized through both chemical and enzymatic methods. The choice of method depends on factors such as desired purity, yield, and scalability.

Enzymatic Synthesis

Enzymatic synthesis is favored for its high regioselectivity, leading to a higher purity of the desired 1,3-isomer. This method typically involves the esterification of glycerol with stearic acid using a sn-1,3 specific lipase (B570770).

Materials:

-

Glycerol

-

Stearic Acid

-

Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM or Lipozyme TL IM)[6][7]

-

Molecular sieves (e.g., 4A) or other dehydrating agents[6]

-

Solvents for purification (e.g., hexane (B92381), acetone)[8]

Procedure:

-

Reactant Preparation: In a temperature-controlled reactor, combine glycerol and stearic acid. A molar ratio of stearic acid to glycerol of 1:1 has been shown to maximize the yield of this compound.[6]

-

Enzyme and Dehydrating Agent Addition: Add the immobilized lipase (e.g., 5-15% w/w of total reactants) and a dehydrating agent to the mixture.[6][7]

-

Reaction Conditions: Conduct the reaction at a controlled temperature (e.g., 75°C) under vacuum with constant stirring for a specified duration (e.g., 6 hours).[6] The vacuum helps to remove the water generated during the reaction, driving the equilibrium towards ester formation.

-

Enzyme Removal: After the reaction, separate the immobilized enzyme from the product mixture by filtration. The enzyme can often be reused.[9]

-

Purification: The crude product, containing a mixture of mono-, di-, and triglycerides, as well as unreacted fatty acids, requires purification.

Chemical Synthesis

Chemical synthesis often involves the acylation of a suitable glycerol derivative. While potentially faster, this method may result in a mixture of isomers requiring more rigorous purification.

Materials:

-

This compound precursor (e.g., a protected glycerol)

-

Stearoyl chloride

-

Anhydrous pyridine (B92270) or other suitable base[8]

-

Anhydrous chloroform or other suitable solvent[8]

-

Silica (B1680970) gel for column chromatography[8]

-

Hexane and ethyl acetate (B1210297) for elution[8]

Procedure:

-

Reaction Setup: Dissolve the glycerol precursor in an anhydrous solvent under an inert atmosphere (e.g., nitrogen).[8]

-

Base Addition: Add anhydrous pyridine to act as a catalyst and to neutralize the HCl byproduct.[8]

-

Acylation: Cool the reaction mixture (e.g., 0-5°C) and slowly add stearoyl chloride dropwise with continuous stirring. Allow the reaction to proceed at room temperature for several hours.[8]

-

Quenching and Extraction: Quench the reaction with a dilute acid solution. Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., sodium sulfate).[8]

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.[8]

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.[8]

Purification Methods

Molecular distillation is a highly effective technique for separating components based on their molecular weight under high vacuum. It is particularly useful for removing volatile impurities like free fatty acids and monoglycerides (B3428702) from the less volatile di- and triglycerides. A multi-stage molecular distillation process can significantly increase the purity of this compound.[6]

Typical Parameters for a Two-Stage Molecular Distillation:

-

First Stage (Removal of FFAs and MAGs):

-

Second Stage (Separation of DAGs from TAGs):

Recrystallization is a common method for purifying solid compounds. The choice of solvent is critical, with the ideal solvent dissolving the compound well at high temperatures but poorly at low temperatures.

General Protocol for Recrystallization:

-

Solvent Selection: Test the solubility of the crude this compound in various solvents to find a suitable one (e.g., hexane/ethanol mixture).[10][11]

-

Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[12]

-

Filtration: Collect the purified crystals by filtration.[12]

-

Drying: Dry the crystals to remove any residual solvent.

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of this compound.

Analytical Techniques

Accurate analysis of this compound is essential for quality control and research purposes. The following techniques are commonly employed.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful tool for the separation and quantification of diacylglycerol isomers.

Typical HPLC Parameters:

-

Column: C18 column[13]

-

Mobile Phase: Isocratic elution with 100% acetonitrile[13]

-

Detection: UV detection at 205 nm[13]

-

Elution Order: In RP-HPLC, 1,3-diacylglycerols generally elute before their corresponding 1,2-isomers. For a mixture of diacylglycerols, the elution order is influenced by the fatty acid composition, with less hydrophobic species eluting earlier.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the detailed structural analysis of diacylglycerols, including the identification of fatty acid composition. Derivatization is often necessary to improve the volatility of the analytes.

General GC-MS Protocol for Diacylglycerol Analysis:

-

Derivatization: Convert the hydroxyl group of the diacylglycerol to a more volatile derivative, such as a nicotinoyl or trimethylsilyl (B98337) (TMS) derivative.[14]

-

GC Separation:

-

Column: A capillary column suitable for lipid analysis (e.g., HP-5MS).

-

Temperature Program: An optimized temperature gradient is used to separate the different diacylglycerol species.

-

-

MS Detection: The mass spectrometer provides fragmentation patterns that can be used to identify the fatty acid composition and, in some cases, their position on the glycerol backbone.

Applications in Drug Development

This compound's biocompatibility and specific chemical structure make it a valuable tool in drug development.

Prodrug Synthesis

This compound can be used as a carrier moiety to create prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen (B1674241) and naproxen.[3] The esterification of the drug to the free hydroxyl group of this compound can improve the drug's lipophilicity and potentially reduce gastrointestinal side effects.

Formulation of Drug Delivery Systems

This compound is a suitable lipid for the formulation of solid lipid nanoparticles (SLNs) and other lipid-based drug delivery systems.[15] These systems can enhance the oral bioavailability of poorly water-soluble drugs, provide controlled release, and offer targeted drug delivery.

Method: High-Shear Homogenization followed by Ultrasonication

Materials:

-

This compound (Solid Lipid)

-

Drug to be encapsulated

-

Surfactant (e.g., Tween-80, Poloxamer 188)[16]

-

Co-surfactant (e.g., Soy lecithin)

-

Aqueous phase (e.g., distilled water)

Procedure:

-

Lipid Phase Preparation: Melt the this compound by heating it 5-10°C above its melting point. Dissolve the drug and co-surfactant in the molten lipid.

-

Aqueous Phase Preparation: Dissolve the surfactant in the aqueous phase and heat it to the same temperature as the lipid phase.

-

Pre-emulsion Formation: Add the aqueous phase to the lipid phase and homogenize at high speed using a high-shear homogenizer to form a coarse oil-in-water emulsion.

-

Ultrasonication: Subject the pre-emulsion to ultrasonication to reduce the particle size to the nanometer range.

-

Cooling: Cool the resulting nanoemulsion to room temperature or below to allow the lipid to solidify and form SLNs.

SLN Formulation Workflow

Caption: General workflow for the preparation of Solid Lipid Nanoparticles (SLNs) using this compound.

Biological Activity and Signaling Pathways

Diacylglycerols, including this compound, are important signaling molecules. While 1,2-diacylglycerols are the canonical activators of protein kinase C (PKC), some studies suggest that 1,3-diacylglycerols can also influence PKC activity, although they are generally less potent activators.[17] The activation of PKC by diacylglycerols is a key step in numerous cellular signaling cascades that regulate processes such as cell proliferation, differentiation, and apoptosis.

The activation of PKC by diacylglycerol is a complex process that is also dependent on the presence of phospholipids, such as phosphatidylserine, and calcium ions.[18] Some research indicates that fatty acids can synergistically activate certain PKC isoforms in the presence of diacylglycerols.[18][19]

Diacylglycerol Signaling Pathway

Caption: Simplified overview of the diacylglycerol (DAG) signaling pathway leading to the activation of Protein Kinase C (PKC).

Conclusion

This compound is a versatile and valuable lipid for researchers and professionals in drug development. Its well-defined physicochemical properties, coupled with established methods for its synthesis and analysis, make it a reliable component for various pharmaceutical applications. From its role as a building block for prodrugs to its use as a core component in advanced drug delivery systems like solid lipid nanoparticles, this compound offers numerous opportunities for innovation in formulation science. A thorough understanding of its properties and the methodologies for its use, as outlined in this guide, is essential for harnessing its full potential in the development of safer and more effective medicines.

References

- 1. larodan.com [larodan.com]

- 2. Page loading... [wap.guidechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Glyceryl 1,3-distearate | C39H76O5 | CID 101269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol [mdpi.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fatty acid activation of protein kinase C: dependence on diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synergistic activation of type III protein kinase C by cis-fatty acid and diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of 1,3-Distearin

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Distearin, a diacylglycerol composed of a glycerol (B35011) backbone with two stearic acid chains esterified at the sn-1 and sn-3 positions, is a molecule of significant interest in pharmaceutical sciences and material science. Its thermodynamic properties, particularly its polymorphic behavior, are crucial for applications in drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), where the physical state of the lipid matrix governs drug loading, release kinetics, and stability. This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound, detailing its polymorphic forms, the experimental protocols for their characterization, and the associated thermodynamic data.

Physicochemical Properties of this compound

This compound is a white to off-white solid at room temperature. Its fundamental physicochemical properties are summarized in the table below.[1][2][3]

| Property | Value |

| Synonyms | 1,3-Distearoylglycerol, Glyceryl 1,3-distearate |

| CAS Number | 504-40-5 |

| Molecular Formula | C₃₉H₇₆O₅ |

| Molecular Weight | 625.03 g/mol |

| Appearance | White to Off-White Solid |

| Melting Point | 78.5-79 °C (solvent: ethyl ether) |

Polymorphism and Thermodynamic Data

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different crystalline forms, or polymorphs, exhibit distinct thermodynamic properties, including melting point, enthalpy of fusion, and stability. For 1,3-diacylglycerols like this compound, the most commonly observed polymorphs are the β' (beta-prime) and β (beta) forms.[4] In some cases, a less stable α (alpha) form can also be observed.[5]

The β' form is generally metastable and transforms into the more stable β form over time or with thermal treatment. The β form, being the most stable, has a higher melting point and a more ordered crystal lattice.[4]

Table of Thermodynamic Properties of this compound Polymorphs

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |

| β' (beta-prime) | Data not specifically available for this compound; typically lower than the β form. | Data not specifically available for this compound. |

| β (beta) | Data not specifically available for this compound; generally the highest melting point. | Data not specifically available for this compound. |

Experimental Protocols

The characterization of the thermodynamic properties of this compound and its polymorphs relies on several key analytical techniques.

Preparation of Polymorphs

The specific crystalline form of this compound obtained depends on the crystallization conditions, such as the cooling rate, solvent, and temperature.

General Protocol for Polymorph Preparation:

-

Melt Crystallization:

-

Heat the this compound sample to a temperature approximately 10-20 °C above its final melting point to ensure complete melting and erase any crystal memory.

-

For the α form: Rapidly cool the melt to a low temperature (e.g., by quenching in liquid nitrogen or on a cold plate). This kinetically traps the molecules in the less stable α form.

-

For the β' form: Cool the melt at a moderate rate (e.g., 5-10 °C/min) to a temperature just below the melting point of the β' form and hold isothermally.

-

For the β form: Cool the melt very slowly (e.g., 0.1-1 °C/min) or hold the sample at a temperature just below the melting point of the β' form for an extended period to allow for the transition to the more stable β form.

-

-

Solvent Crystallization:

-

Dissolve the this compound in a suitable solvent (e.g., hexane, acetone) at an elevated temperature.

-

Slowly cool the solution or allow the solvent to evaporate slowly at a constant temperature. The choice of solvent and the rate of cooling/evaporation will influence the resulting polymorph.

-

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.

Experimental Workflow for DSC Analysis:

Caption: Workflow for DSC analysis of this compound.

DSC Analysis Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of material during heating. An empty sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC instrument. Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below its first expected thermal event (e.g., 25°C).

-

Heat the sample at a constant rate, typically between 2 and 20°C/min, to a temperature above its final melting point (e.g., 100°C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample at a controlled rate back to the starting temperature.

-

A second heating scan is often performed to observe the behavior of the melt-crystallized sample.

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature (melting point), and the enthalpy of fusion (ΔHfus) by integrating the area under the melting endotherm.

X-Ray Diffraction (XRD)

XRD is used to identify the crystalline structure of the different polymorphs by analyzing the diffraction pattern of X-rays scattered by the crystal lattice. Each polymorph has a unique diffraction pattern.

Experimental Workflow for XRD Analysis:

References

- 1. 504-40-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. larodan.com [larodan.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Structure and transformation of low-temperature phases of 1,3-distearoyl-2-oleoyl glycerol | Semantic Scholar [semanticscholar.org]

- 5. The binary phase behavior of 1,3-dicaproyl-2-stearoyl-sn-glycerol and 1,2-dicaproyl-3-stearoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

A Technical Overview of 1,3-Distearin: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3-Distearin, a diglyceride of significant interest in various scientific and industrial fields, including food science and pharmaceuticals. This document details its fundamental molecular properties, outlines a common experimental protocol for its synthesis, and illustrates a key synthetic pathway.

Core Molecular Data

This compound, also known as glycerol (B35011) 1,3-distearate, is a diacylglycerol where stearic acid molecules are esterified to the sn-1 and sn-3 positions of a glycerol backbone. Its physicochemical properties are summarized in the table below.

| Identifier | Value | Source |

| Molecular Formula | C₃₉H₇₆O₅ | [1][2][3][4] |

| Molecular Weight | 625.02 g/mol | [1][2][4][5] |

| CAS Number | 504-40-5 | [1][3] |

| Formal Name | Octadecanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester | [1][3] |

| Synonyms | 1,3-Distearoyl glycerol, Glyceryl 1,3-distearate, DG(18:0/0:0/18:0) | [2][3] |

Enzymatic Synthesis of this compound: An Experimental Protocol

The synthesis of 1,3-diacylglycerols such as this compound is often achieved through enzymatic esterification, which offers high specificity and milder reaction conditions compared to chemical synthesis. The following protocol describes a general method for the synthesis of this compound.

Materials:

-

Glycerol

-

Stearic Acid

-

Immobilized sn-1,3 specific lipase (B570770) (e.g., Lipozyme TL IM)[5][6]

-

4A Molecular Sieves

-

Solvent (e.g., a solvent-free system is often preferred)[3][7]

Procedure:

-